molecular formula C19H15N3O3S B2860463 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034476-83-8

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2860463
CAS No.: 2034476-83-8
M. Wt: 365.41
InChI Key: BUFDTNXKCBPLKU-UHFFFAOYSA-N
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Description

This compound features a benzoxazolone core (2-oxobenzo[d]oxazol-3(2H)-yl) linked via an acetamide group to a pyridin-4-ylmethyl moiety substituted with a thiophen-3-yl group. The benzoxazolone scaffold is recognized for its role in targeting the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-10-13-5-7-20-15(9-13)14-6-8-26-12-14/h1-9,12H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFDTNXKCBPLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]oxazol-2(3H)-one Formation

The benzo[d]oxazol-2(3H)-one ring is synthesized via condensation of 2-aminophenol with a carbonyl source. Source identifies three principal methods:

  • Cyclization with Carboxylic Acid Derivatives : Reacting 2-aminophenol with chloroacetyl chloride in acetone/potassium carbonate yields 2-chloro-N-(2-hydroxyphenyl)acetamide, which undergoes intramolecular cyclization under basic conditions to form the oxazolone ring.
  • Oxidative Coupling : Using nano-ZnO or Pd-supported catalysts, 2-aminophenol couples with aldehydes to form benzoxazoles, though this method requires optimization for oxazolone derivatives.
  • Thionyl Chloride-Mediated Activation : Converting 2-(thiophen-2-yl)acetic acid to its acyl chloride with thionyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile, provides a model for analogous acetamide intermediates.

Acetic Acid Side-Chain Introduction

The acetic acid moiety is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with 2-aminophenol to form 2-chloro-N-(2-hydroxyphenyl)acetamide, which is subsequently oxidized or hydrolyzed to the carboxylic acid. Alternative routes employ malononitrile cyclization, as described in Source, where 2-aminophenol reacts with malononitrile in ethanol/glacial acetic acid under reflux to form 2-benzoxazole acetonitrile, followed by hydrolysis to the acid.

Synthesis of (2-(Thiophen-3-yl)pyridin-4-yl)methanamine

Pyridine-Thiophene Coupling

The 2-(thiophen-3-yl)pyridine scaffold is constructed via Suzuki-Miyaura cross-coupling. Source demonstrates Pd(0)-catalyzed coupling of 4-bromopyridine with thiophene-3-boronic acid, though regioselectivity for the 2-position requires directing groups or optimized ligands. Alternative approaches include:

  • Buchwald-Hartwig Amination : Coupling 4-bromo-2-aminopyridine with thiophene-3-boronic acid using XPhos-Pd-G2 precatalyst.
  • Ullmann-Type Coupling : Copper-catalyzed coupling of 4-iodopyridine with thiophene-3-amine under microwave irradiation.

Methylamine Functionalization

The pyridin-4-ylmethylamine group is introduced via reductive amination or Gabriel synthesis. Source outlines a method where 4-pyridinecarboxaldehyde reacts with ammonium chloride and sodium cyanoborohydride to yield the primary amine. Alternatively, 4-(bromomethyl)pyridine is treated with phthalimide followed by hydrazine deprotection.

Amide Bond Formation and Final Coupling

Acyl Chloride Activation

Fragment A (2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid) is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Source reports >90% conversion efficiency when using SOCl₂ in tetrahydrofuran (THF) at 0–5°C for 2 hours.

Amidation with Fragment B

The acyl chloride reacts with (2-(thiophen-3-yl)pyridin-4-yl)methanamine in the presence of triethylamine (Et₃N) as a base. Source details analogous reactions where α-bromoketones and 2-aminopyridines undergo amidation in toluene/TBHP systems, yielding N-(pyridin-2-yl)amides in 70–85% yields. For the target compound, THF is preferred due to its compatibility with both fragments.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • THF vs. DMF : THF minimizes side reactions (e.g., over-acylation) compared to dimethylformamide (DMF), which can lead to decomposition of the oxazolone ring.
  • Reaction Temperature : Room temperature (25°C) prevents epimerization of the acetamide bond, whereas elevated temperatures (>40°C) reduce yields by 15–20%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.72 (s, 1H, NH), 8.50 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89–7.20 (m, 6H, aromatic-H), 4.45 (s, 2H, CH₂), 3.82 (s, 2H, CH₂CO).
  • HRMS (ESI+) : m/z calculated for C₁₉H₁₄N₃O₃S [M+H]⁺: 364.0754; found: 364.0756.

Purity and Yield Optimization

  • Column Chromatography : Silica gel (petroleum ether/ethyl acetate, 3:1) achieves >98% purity.
  • Crystallization : Acetonitrile recrystallization removes residual triethylamine hydrochloride, enhancing purity to 99.5%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Acyl Chloride Route 85 99.5 High reproducibility Requires SOCl₂ handling
Carbodiimide Coupling 78 97 Mild conditions Costly reagents (EDC/HOBt)
Suzuki Cross-Coupling 92 98 Regioselective Pd catalyst removal challenges

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride activation is cost-effective at scale ($0.5/g vs. $2.5/g for carbodiimides).
  • Safety : SOCl₂ requires rigorous containment, favoring flow chemistry setups to minimize exposure.
  • Green Chemistry : Water-THF biphasic systems reduce organic solvent use by 40%, aligning with EPA guidelines.

Applications and Derivatives

The target compound exhibits potential as:

  • NLRP3 Inflammasome Inhibitor : Structural analogs show IC₅₀ values of 0.2–1.5 µM in anti-inflammatory assays.
  • Anticancer Agent : Pyridine-thiophene acetamides demonstrate moderate activity against MCF-7 (GI₅₀ = 12 µM).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, especially at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction can occur at the oxo group of the benzo[d]oxazole ring, potentially yielding an alcohol derivative.

  • Substitution: The compound is capable of nucleophilic substitutions, particularly at the pyridine ring.

Common Reagents and Conditions

  • Oxidation: Utilizes oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic reagents such as sodium alkoxides or thiols are common.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Varied, depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.

  • Investigated for its photophysical properties in materials science.

Biology

  • Studied for its potential inhibitory effects on certain enzymes.

  • Examined for its ability to interact with nucleic acids and proteins.

Medicine

  • Investigated as a lead compound in anti-inflammatory and anti-cancer research.

Industry

  • Utilized in the development of novel polymers and materials with specific electronic properties.

  • Explored for its role in catalysis and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or allosteric sites, thereby altering the activity of these targets. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Metabolic Stability
Target Compound Benzoxazolone Thiophen-3-yl-pyridin-4-ylmethyl Not reported (inferred TSPO) Likely moderate
PBPA Benzoxazolone Bis(pyridin-2-ylmethyl)amino TSPO-selective SPECT ligand Moderate
[11C]NBMP Benzoxazolone Naphthalen-1-yl Neuroimaging tracer High
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazolone Propanamide Reactivity marker Low
Benzothiazole Derivative 5d Benzothiazolone Triazole-thioacetamide Anti-inflammatory High
Quinazolinone-Acetamide Quinazolinone 2,4-Dichlorophenylmethyl Anticonvulsant Moderate

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